molecular formula C20H20BrN3O3S B2755353 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide CAS No. 422287-61-4

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide

Cat. No.: B2755353
CAS No.: 422287-61-4
M. Wt: 462.36
InChI Key: OTZQEOPAEFGHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative featuring a 6-bromo substitution, a 4-oxo group, and a 2-sulfanylidene (thione) moiety. The quinazoline core is linked via a methyl group to a benzamide scaffold, with the N-substituent being a 3-methoxypropyl group. The synthesis of analogous compounds involves multi-step protocols, such as coupling reactions using reagents like HATU and DIPEA ().

Properties

CAS No.

422287-61-4

Molecular Formula

C20H20BrN3O3S

Molecular Weight

462.36

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C20H20BrN3O3S/c1-27-10-2-9-22-18(25)14-5-3-13(4-6-14)12-24-19(26)16-11-15(21)7-8-17(16)23-20(24)28/h3-8,11H,2,9-10,12H2,1H3,(H,22,25)(H,23,28)

InChI Key

OTZQEOPAEFGHLG-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide is a synthetic organic molecule belonging to the quinazolinone derivatives family. Its complex structure includes a quinazolinone core, a bromine atom, and a benzamide moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24BrN4O2SC_{22}H_{24}BrN_{4}O_{2}S, with a molecular weight of 481.4 g/mol. The presence of various functional groups enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC22H24BrN4O2S
Molecular Weight481.4 g/mol
Structural FeaturesQuinazolinone core, bromine, benzamide

Antitumor Properties

Research indicates that the compound exhibits significant antitumor activity . The mechanism involves the inhibition of specific enzymes and receptors that are crucial in tumor growth and proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival.

COX-2 Inhibition

Another notable activity is its potential as a COX-2 inhibitor . Compounds with similar structures have been shown to possess anti-inflammatory properties by selectively inhibiting the COX-2 enzyme, which plays a key role in inflammation and pain pathways. Preliminary data suggest that this compound may exhibit comparable inhibitory effects, contributing to its therapeutic profile in inflammatory conditions.

Case Studies

  • Antitumor Efficacy Study
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.
    • Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
  • Antimicrobial Activity Assessment
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
    • The study highlighted its potential as an alternative treatment for antibiotic-resistant infections.
  • Inflammation Model
    • In an animal model of inflammation, administration of the compound resulted in reduced paw edema compared to control groups, supporting its role as a COX-2 inhibitor.

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : Interference with key enzymes involved in cancer metabolism and inflammatory responses.
  • Apoptosis Induction : Activation of apoptotic pathways leading to cell death in tumor cells.
  • Antimicrobial Action : Disruption of microbial cell integrity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in the Quinazoline Core

  • Target Compound : 6-Bromo-4-oxo-2-sulfanylidene-1H-quinazoline core.
  • Compound 10 (): Features a 6-bromo-2,4-dioxo-1,2-dihydroquinazoline core with a 4-bromobenzyl substitution at N-1.
  • Compound 52 (): Contains a 4-isopropylbenzyl group at N-1 and a 4-oxo group.
  • Compound 1z (): Includes a 6-bromo-4-oxo core with a 3,4,5-trimethoxystyryl substituent at position 2.

Key Insight : The sulfanylidene group in the target compound replaces the 2-oxo group found in many analogs, which may enhance hydrogen-bonding interactions in enzymatic targets.

Benzamide Substituent Modifications

  • Target Compound : N-(3-Methoxypropyl) group, enhancing hydrophilicity.
  • Compound 16 (): N-(3-Trifluoromethylphenyl) substituent, introducing strong electron-withdrawing effects.
  • Compound in : N-(2-Methoxybenzyl) group, combining aromaticity with methoxy flexibility.

Key Insight : The 3-methoxypropyl group in the target compound likely improves solubility compared to aromatic substituents, which could enhance bioavailability.

Data Tables

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Core Structure R1 (Quinazoline) Benzamide Substituent Key Biological Activity Reference
Target Compound 6-Bromo-4-oxo-2-sulfanylidene H N-(3-Methoxypropyl) Not specified -
Compound 10 () 6-Bromo-2,4-dioxo 4-Bromobenzyl N-(3-Methoxypropyl) RSV inhibitor
Compound 16 () 6-Bromo-4-oxo Cyclopropylamino N-(3-Trifluoromethylphenyl) Not specified
1z () 6-Bromo-4-oxo 3,4,5-Trimethoxystyryl N-(Pyridin-3-ylmethyl) Antimicrobial (implied)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.